![molecular formula C13H15N3O2 B12607380 N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea CAS No. 651021-57-7](/img/structure/B12607380.png)
N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea is an organic compound that features a urea backbone substituted with a dimethyl group and a phenyl ring linked to a pyrrole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea typically involves the reaction of N,N’-dimethylurea with 4-hydroxyphenylpyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction can lead to the formation of N,N’-dimethyl-N-{4-[(1H-pyrrolidin-3-yl)oxy]phenyl}urea.
Aplicaciones Científicas De Investigación
N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets. The pyrrole moiety can engage in hydrogen bonding and π-π interactions with biological targets, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other macromolecules, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethylurea: A simpler analog without the phenyl and pyrrole substituents.
N,N’-Dimethyl-N-phenylurea: Lacks the pyrrole moiety but has a phenyl ring.
N,N’-Dimethyl-N-{4-[(1H-indol-3-yl)oxy]phenyl}urea: Contains an indole ring instead of a pyrrole ring.
Uniqueness
N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea is unique due to the presence of both the pyrrole and phenyl moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
651021-57-7 |
|---|---|
Fórmula molecular |
C13H15N3O2 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
1,3-dimethyl-1-[4-(1H-pyrrol-3-yloxy)phenyl]urea |
InChI |
InChI=1S/C13H15N3O2/c1-14-13(17)16(2)10-3-5-11(6-4-10)18-12-7-8-15-9-12/h3-9,15H,1-2H3,(H,14,17) |
Clave InChI |
QRQXMEVVHXAACF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N(C)C1=CC=C(C=C1)OC2=CNC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



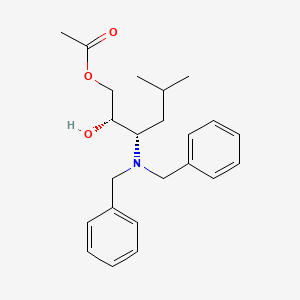

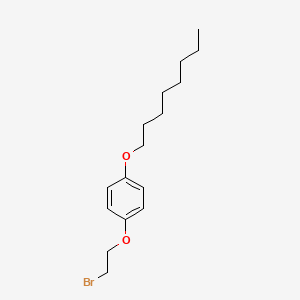
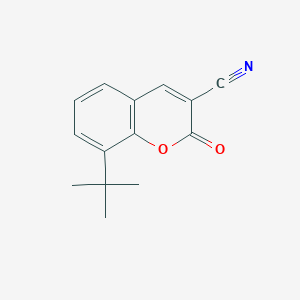
![{3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid](/img/structure/B12607336.png)
![Acetamide,N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-](/img/structure/B12607344.png)

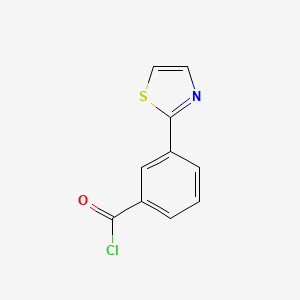
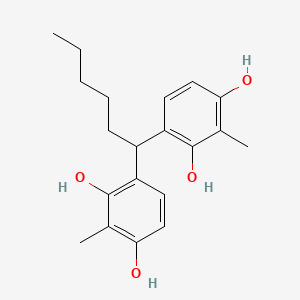
![elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-](/img/structure/B12607353.png)
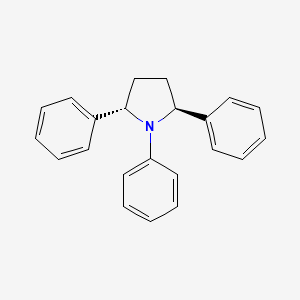
![3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline](/img/structure/B12607360.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B12607383.png)
